

Unveiling the Molecular Nuances of POPC-d31: A Technical Guide for Researchers

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Compound of Interest

1-Palmitoyl(d31)-2-oleoyl-snglycero-3-phosphocholine

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For researchers, scientists, and drug development professionals, understanding the precise molecular structure and behavior of lipid analogs is paramount for advancing membrane biophysics, lipidomics, and drug delivery systems. This in-depth technical guide provides a comprehensive overview of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid critical for a range of sophisticated experimental applications.

This guide details the molecular characteristics of POPC-d31, presents its key quantitative data in a structured format, and outlines detailed methodologies for its application in cutting-edge research, including its use as an internal standard in mass spectrometry and in the study of lipid membrane dynamics and degradation.

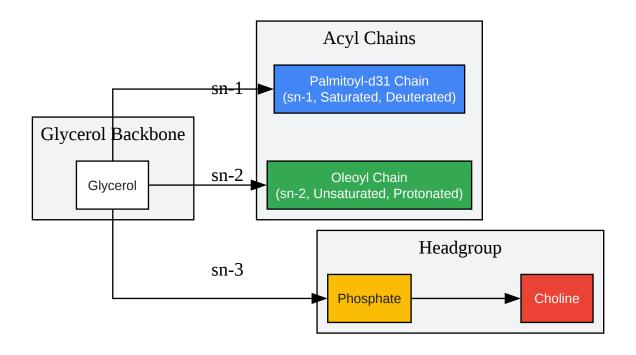
Core Molecular Structure and Properties

POPC-d31 is a derivative of the naturally abundant phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), where the 31 hydrogen atoms on the saturated palmitoyl chain, located at the sn-1 position of the glycerol backbone, have been replaced with deuterium atoms. The oleoyl chain at the sn-2 position remains in its protonated form. This isotopic labeling provides a powerful tool for distinguishing the saturated acyl chain from other components in complex biological systems, particularly in techniques sensitive to isotopic differences such as mass spectrometry and neutron scattering.



Property	Value	Reference
Chemical Formula	C42H51D31NO8P	[1][2]
Molecular Weight	791.27 g/mol	[1][3]
CAS Number	179093-76-6	[1][3]
Purity	>99%	[2]
Storage Temperature	-20°C	

The structural distinction between the deuterated palmitoyl chain and the protonated oleoyl chain is crucial for its experimental utility. The diagram below illustrates the logical relationship of these components within the POPC-d31 molecule.



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Molecular organization of POPC-d31.

Experimental Protocols and Applications

The unique isotopic labeling of POPC-d31 makes it an invaluable tool in various research applications. Below are detailed methodologies for some of its key uses.



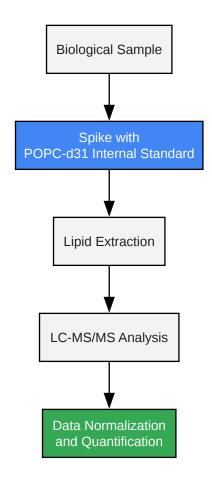
Internal Standard for Mass Spectrometry-Based Lipidomics

POPC-d31 is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of phosphatidylcholines and other lipid species.[4] Its chemical similarity to endogenous PCs ensures comparable extraction efficiency and ionization response, while its mass difference allows for its clear distinction from the analytes of interest.

Methodology:

- Standard Preparation: A stock solution of POPC-d31 is prepared in a suitable organic solvent, such as a chloroform/methanol mixture. The concentration is accurately determined.
- Sample Spiking: A known amount of the POPC-d31 internal standard solution is added to each biological sample prior to lipid extraction. This ensures that the standard undergoes the same experimental variations as the endogenous lipids.
- Lipid Extraction: Lipids are extracted from the sample using a standard protocol, such as the Folch or Bligh-Dyer method.
- LC-MS Analysis: The extracted lipids, including the POPC-d31 standard, are separated by liquid chromatography and detected by mass spectrometry.
- Data Analysis: The peak area of the endogenous lipid species is normalized to the peak area
 of the POPC-d31 internal standard. This normalization corrects for variations in sample
 preparation, injection volume, and instrument response, allowing for accurate quantification.





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Lipidomics workflow using POPC-d31.

Neutron Scattering Studies of Model Membranes

Neutron scattering is a powerful technique for studying the structure and dynamics of lipid bilayers. The significant difference in the neutron scattering length of hydrogen and deuterium makes POPC-d31 an ideal component for creating contrast in model membranes, allowing for the detailed investigation of lipid organization and dynamics.

Methodology for Liposome Preparation:

Lipid Film Formation: POPC-d31, alone or mixed with other lipids, is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen and subsequently under vacuum to form a thin lipid film on the wall of a glass vial.
 [5]



- Hydration: The lipid film is hydrated with a buffer solution (often D₂O to enhance contrast) at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).[5]
- Vesicle Unilamellarization: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[2][6] Alternatively, sonication can be used.
- Neutron Scattering Analysis: The prepared liposome sample is then analyzed using smallangle neutron scattering (SANS) to determine parameters such as bilayer thickness, area per lipid, and the location of specific components within the membrane.

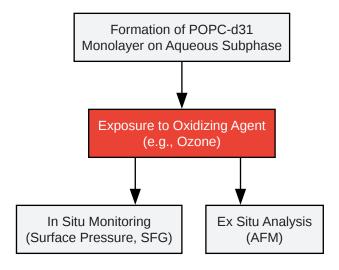
Investigation of Lipid Oxidation

The oxidative degradation of phospholipids is a critical area of research in the context of cell membrane damage and disease. POPC-d31 has been utilized to study the oxidation of lipid monolayers at the air-water interface.[7][8]

Experimental Workflow:

- Monolayer Formation: A solution of POPC-d31 in a volatile solvent is spread onto the surface
 of an aqueous subphase in a Langmuir trough. This creates a monomolecular layer of the
 lipid at the air-water interface.
- Exposure to Oxidants: The monolayer is then exposed to an oxidizing agent, such as low-level ozone, introduced into the atmosphere above the trough.[7][8]
- In Situ Monitoring: The changes in the monolayer's properties, such as surface pressure and molecular area, are monitored in real-time. Techniques like sum-frequency generation (SFG) vibrational spectroscopy can be used to probe the chemical changes in the oleoyl chain, as the deuterated palmitoyl chain is spectroscopically distinct.[7]
- Ex Situ Analysis: The monolayer can be transferred to a solid substrate for further analysis by techniques like atomic force microscopy (AFM) to visualize changes in morphology.[8]





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